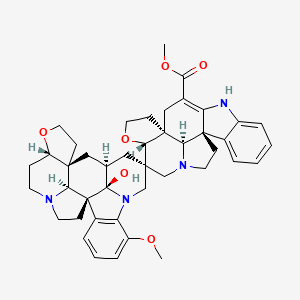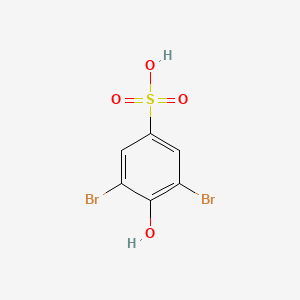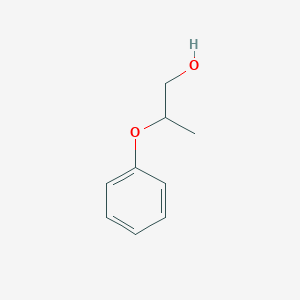
2-苯氧基丙醇
描述
Synthesis Analysis
The synthesis of 2-Phenoxypropanol and its derivatives involves innovative methodologies that enhance the efficiency and yield of these compounds. Research demonstrates the utilization of copper(I)-catalyzed tandem transformations, involving C-S coupling and C-H functionalization, to synthesize phenol derivatives (Runsheng Xu et al., 2010). Another study highlights the synthesis of 2-(2-amino-2-methylpropyl)phenols through C-C linkage of 2-hydroxybenzyl alcohols with 2-nitropropane anions, showcasing a methodological advancement in the synthesis of phenol derivatives (H. Diery, B. Renger, 1980).
Molecular Structure Analysis
The molecular structure of 2-Phenoxypropanol derivatives has been elucidated through various analytical techniques, including X-ray diffraction. A study on the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate reveals intricate details about its molecular configuration and potential bioactivity (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
2-Phenoxypropanol and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential applications. For instance, the thermal decompositions of 2-methyl-2-phenoxypropane have been extensively studied, revealing mechanisms and kinetic parameters of its degradation process (N. Daly et al., 1981).
科学研究应用
Summary of the Application
One of the major challenges in forensic document analysis is estimating the age of ink deposition on a manually written document . The evaporation of 2-phenoxyethanol (PE) over time can contribute to ink age estimation .
Methods of Application or Experimental Procedures
The methodology is based on the evaporation of 2-phenoxyethanol (PE) over time . The specific experimental procedures, technical details, or parameters were not provided in the source.
Antiseptic and Preservative
Summary of the Application
2-Phenoxypropanol, also known as Phenoxyethanol, is used as an antiseptic and preservative in various fields . It is commonly used in personal care formulations and is globally approved .
Methods of Application or Experimental Procedures
Phenoxyethanol is produced by reacting phenol and ethylene oxide at high temperature and pressure . It is used as a preservative in cosmetics at a maximum concentration of 1.0% according to the European Union Cosmetics Regulation .
Results or Outcomes
Phenoxyethanol has broad-spectrum antimicrobial activity against bacteria, yeasts, and mold . It has been classified as an antimicrobial and preservative by Health Canada . It has also been used in vaccines and shown to inactivate bacteria, and several types of yeast .
Anesthetic in Fish Aquaculture
Summary of the Application
2-Phenoxypropanol is used as an anesthetic in fish aquaculture . It is used to sedate fish during handling and transport .
Methods of Application or Experimental Procedures
The specific experimental procedures, technical details, or parameters were not provided in the source .
Hand Disinfectant
Summary of the Application
Phenoxyethanol is used as a hand disinfectant . It is a colorless liquid with a pleasant odor and is both naturally found and manufactured synthetically .
Methods of Application or Experimental Procedures
Phenoxyethanol is used as a hand disinfectant. The specific experimental procedures, technical details, or parameters were not provided in the source .
Results or Outcomes
Phenoxyethanol has broad-spectrum antimicrobial activity against bacteria, yeasts, and mold . It has been classified as an antimicrobial and preservative by Health Canada . It has also been used in vaccines and shown to inactivate bacteria, and several types of yeast .
Formaldehyde Releasing Compound
Summary of the Application
The addition of formaline to 2-phenoxyethanol leads to 2-phenoxyethanol hemiformal, which has to be regarded as a formaldehyde releasing compound .
Methods of Application or Experimental Procedures
The specific experimental procedures, technical details, or parameters were not provided in the source .
Results or Outcomes
2-phenoxyethanol hemiformal disposes of a higher antimicrobial efficacy than 2-phenoxyethanol alone .
安全和危害
2-Phenoxypropanol is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
属性
IUPAC Name |
2-phenoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJHHQNEBFCTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029665 | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanol, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Phenoxypropanol | |
CAS RN |
4169-04-4 | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4169-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxyisopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004169044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716K0675WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



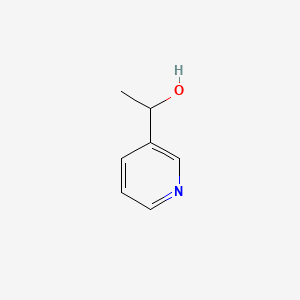
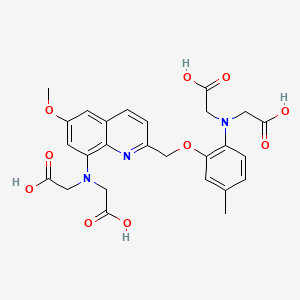

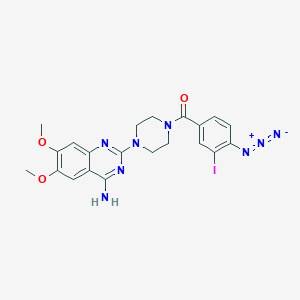
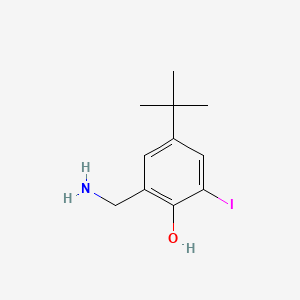
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)
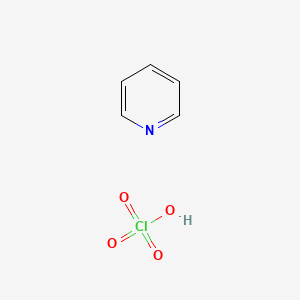
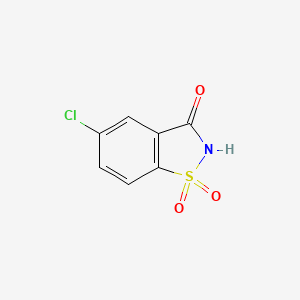
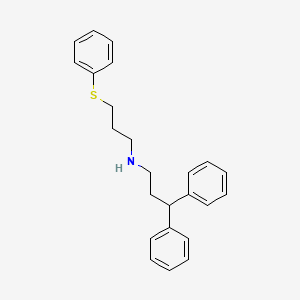
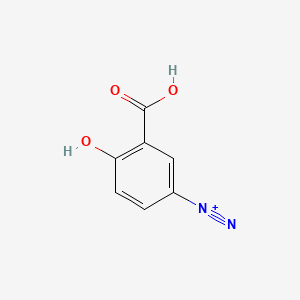
![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)
